molecular formula C14H20N2O2S B2586844 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1209674-74-7

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2586844
CAS No.: 1209674-74-7
M. Wt: 280.39
InChI Key: VZDZJKWRNMKCJY-UHFFFAOYSA-N
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Description

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, which is then functionalized with a thiophene group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and urea groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, known for their biological activities.

    Urea derivatives: Compounds with the urea functional group, often used in medicinal chemistry.

    Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring, used in various synthetic applications.

Uniqueness

1-allyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of these functional groups in a single molecule, providing a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

1-prop-2-enyl-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-7-15-13(17)16-11-14(5-8-18-9-6-14)12-4-3-10-19-12/h2-4,10H,1,5-9,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDZJKWRNMKCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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